![molecular formula C15H22N2O2S B2918246 4-tert-butyl-2-oxo-N-[2-(thiophen-2-yl)ethyl]pyrrolidine-3-carboxamide CAS No. 2097864-98-5](/img/structure/B2918246.png)
4-tert-butyl-2-oxo-N-[2-(thiophen-2-yl)ethyl]pyrrolidine-3-carboxamide
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Overview
Description
4-tert-butyl-2-oxo-N-[2-(thiophen-2-yl)ethyl]pyrrolidine-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic benefits in the treatment of various diseases.
Scientific Research Applications
Synthesis and Polymer Applications
The compound 4-tert-butyl-2-oxo-N-[2-(thiophen-2-yl)ethyl]pyrrolidine-3-carboxamide and its derivatives have been explored for their utility in synthesizing polymers with unique properties. Researchers have synthesized various polyamides by incorporating derivatives of 4-tert-butylcatechol, leading to materials with high thermal stability, transparency, and mechanical toughness. These polyamides exhibit excellent solubility in polar solvents and have been used to create films with significant thermal stability and mechanical properties (Hsiao, Yang, & Chen, 2000; Yang, Hsiao, & Yang, 1999).
Anticholinesterase Activity
Derivatives of 4-tert-butyl-2-oxo-N-[2-(thiophen-2-yl)ethyl]pyrrolidine-3-carboxamide have also been identified for their potential anticholinesterase activity, indicating possible applications in treating diseases characterized by cholinesterase dysfunction. The synthesized compounds have shown promise in creating a framework for developing new therapeutic agents (Pietsch, Nieger, & Gütschow, 2007).
Bioinorganic Chemistry
In the realm of bioinorganic chemistry, complexes of Co(II) with Schiff bases derived from thiophene-2-glyoxal, which include the 4-tert-butyl-2-oxo-N-[2-(thiophen-2-yl)ethyl]pyrrolidine-3-carboxamide structure, have been synthesized and characterized. These complexes exhibit significant antimicrobial activity against various microorganisms, highlighting their potential in developing new antimicrobial agents (Singh, Das, & Dhakarey, 2009).
Organic Synthesis and Chemical Reactions
Research into the chemical behavior of related compounds has provided insights into reaction mechanisms and synthetic pathways. Studies have shown how these compounds can participate in complex chemical reactions, offering pathways to synthesize a wide range of heterocyclic compounds with potential pharmaceutical applications (Bonnet, Mongin, Trécourt, & Quéguiner, 2001; Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It can be inferred from the broad spectrum of biological activities exhibited by indole derivatives that the compound likely interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Given the wide range of biological activities associated with indole derivatives, it can be inferred that the compound likely has diverse molecular and cellular effects .
properties
IUPAC Name |
4-tert-butyl-2-oxo-N-(2-thiophen-2-ylethyl)pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-15(2,3)11-9-17-14(19)12(11)13(18)16-7-6-10-5-4-8-20-10/h4-5,8,11-12H,6-7,9H2,1-3H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTCZAGLFRGNNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNC(=O)C1C(=O)NCCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-2-oxo-N-[2-(thiophen-2-yl)ethyl]pyrrolidine-3-carboxamide |
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